![molecular formula C19H14O2 B14488839 Methyl 7H-benzo[c]fluorene-7-carboxylate CAS No. 64356-28-1](/img/structure/B14488839.png)
Methyl 7H-benzo[c]fluorene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7H-benzo[c]fluorene-7-carboxylate is a chemical compound with the molecular formula C19H12O3 It is a derivative of benzo[c]fluorene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-benzo[c]fluorene-7-carboxylate typically involves the esterification of 7H-benzo[c]fluorene-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7H-benzo[c]fluorene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7H-benzo[c]fluorene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 7H-benzo[c]fluorene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form DNA adducts, which are covalent bonds between the compound and DNA. This interaction can lead to mutations and potentially carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-benzo[c]fluorene: The parent compound, which lacks the ester group.
11H-benzo[a]fluorene: Another isomer with different structural properties.
11H-benzo[b]fluorene: Similar to 11H-benzo[a]fluorene but with a different arrangement of aromatic rings.
Uniqueness
Methyl 7H-benzo[c]fluorene-7-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties .
Eigenschaften
CAS-Nummer |
64356-28-1 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
methyl 7H-benzo[c]fluorene-7-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-21-19(20)18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h2-11,18H,1H3 |
InChI-Schlüssel |
NYFIOWGNJMBLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



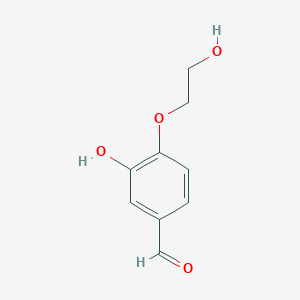
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
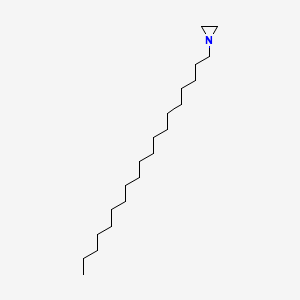

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
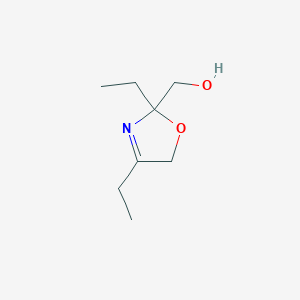
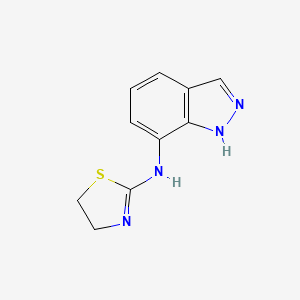


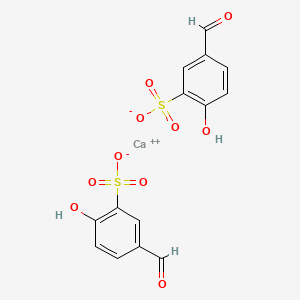
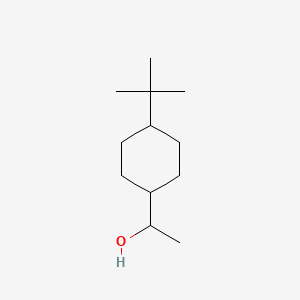
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
